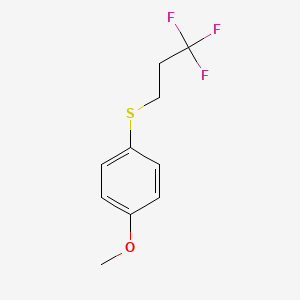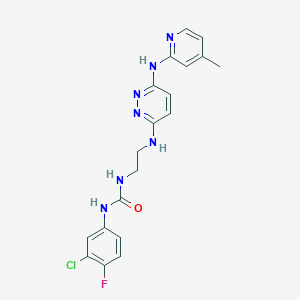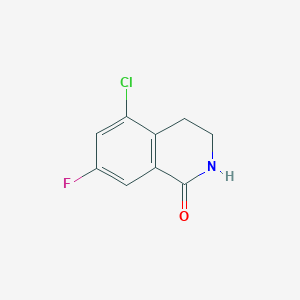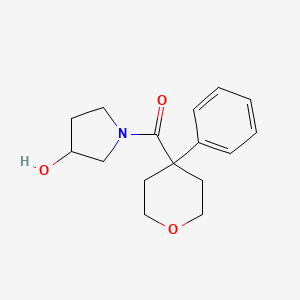
4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide, is a fluorinated organic molecule that contains a methoxyphenyl group attached to a trifluoropropyl sulfide moiety. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and properties of structurally related compounds, which can be useful in understanding the chemistry of this compound.
Synthesis Analysis
The synthesis of related fluorinated sulfides is well-documented in the literature. For instance, the anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol containing Et3N•3HF leads to the formation of an α-methoxylated product, which can undergo further nucleophilic substitution with carbon nucleophiles . Similarly, the anodic methoxylation and acetoxylation of phenyl trifluoroethyl sulfide have been successfully performed, yielding α-methoxy and α-acetoxy sulfides, which are valuable intermediates for the synthesis of fluoroorganic compounds . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
Quantum mechanical calculations and spectroscopic investigations are powerful tools for analyzing the molecular structure of fluorinated compounds. For example, a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, has been studied using Density Functional Theory (DFT) to obtain molecular structural parameters and vibrational frequencies . Such computational studies can provide insights into the molecular geometry, electronic distribution, and reactive sites of this compound.
Chemical Reactions Analysis
The reactivity of trifluoropropyl sulfides in various chemical reactions is well-documented. For instance, derivatives of 3,3,3-trifluoropropene, such as alpha-sulfide, sulfoxide, and sulfone, have been shown to participate in 1,3-dipolar cycloadditions with diazo compounds to afford various trifluoromethyl-substituted products . These reactions highlight the potential reactivity of this compound in similar cycloaddition reactions or other chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds can be influenced by the presence of the trifluoromethyl group and the aromatic moiety. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has been studied as a corrosion inhibitor for mild steel in sulfuric acid, demonstrating high efficiency and suggesting strong adsorption onto metal surfaces . The thermodynamic properties of such compounds can provide valuable information about their stability and interactions with other substances. These findings can be extrapolated to predict the behavior of this compound in various environments.
Wissenschaftliche Forschungsanwendungen
Renewable Energy Applications
Recent advances in metal sulfides, including compounds similar to 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide, have shown significant potential in renewable energy applications. Metal sulfides are explored for their electrocatalytic, photocatalytic, and photoelectrochemical properties for water splitting, highlighting their contribution to hydrogen energy production. Scalable methods for the preparation of metal sulfides are critical for fully exploiting their potential in energy conversion technologies, with a focus on enhancing performance through structural tuning, composition control, and defect management (Chandrasekaran et al., 2019).
Environmental Monitoring and Remediation
Studies on environmental monitoring highlight the importance of detecting and removing persistent organic pollutants, such as sulfamethoxazole, from aqueous solutions using cleaner techniques. These insights are crucial for sustainable development of technology for environmental remediation and emphasize the role of advanced materials, possibly including those based on this compound, in enhancing the removal efficiency of toxic contaminants through adsorption or photocatalytic degradation (Prasannamedha & Kumar, 2020).
Biomedical Applications
Copper sulfide (CuS) nanoparticles, sharing similar structural features with this compound, have been extensively studied for their biomedical applications. These include in vitro detection of biomolecules, chemicals, and pathogens, as well as in vivo uses in molecular imaging, cancer therapy based on photothermal properties, and drug delivery. The versatility and potential biomedical/clinical applications of CuS nanoparticles suggest a promising avenue for research into similar compounds (Goel, Chen, & Cai, 2014).
Environmental Safety and Surfactant Applications
A comprehensive study on the environmental safety of major surfactant classes, including alcohol sulfates and sulfonates, discusses the chemical structures, use, environmental fate, and toxicity. Such surfactants, related to this compound by their sulfide components, show no adverse impact on aquatic or sediment environments at current levels of use, underscoring their potential for safe use in consumer products (Cowan-Ellsberry et al., 2014).
Challenges in Metal-Organic Frameworks for Water Treatment
The integration of metal-organic frameworks (MOFs) in sulfate radical advanced oxidation processes (SR-AOPs) for water treatment, including the degradation of organic pollutants, presents both progress and challenges. The synthesis and application of MOFs and MOF-based materials, potentially including those related to this compound, are discussed in terms of their ability to activate PMS/PS in SR-AOPs, highlighting the need for further research and development (Huang et al., 2020).
Eigenschaften
IUPAC Name |
1-methoxy-4-(3,3,3-trifluoropropylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3OS/c1-14-8-2-4-9(5-3-8)15-7-6-10(11,12)13/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHQFTUAZAUMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)
![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)


![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)
![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)
![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)


![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)

